Cas no 1804203-28-8 (Ethyl 3-(3-bromopropyl)-2-methylbenzoate)

Ethyl 3-(3-bromopropyl)-2-methylbenzoate is a brominated aromatic ester with a molecular formula of C₁₃H₁₇BrO₂. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Its key structural features—a reactive bromopropyl side chain and an ester group—enable efficient functionalization through nucleophilic substitution or coupling reactions. The methyl substitution at the 2-position enhances steric and electronic properties, influencing reactivity and selectivity in synthetic pathways. The compound is typically supplied as a high-purity solid or liquid, ensuring consistent performance in laboratory and industrial applications. Proper handling is advised due to its potential sensitivity to moisture and light.
Ethyl 3-(3-bromopropyl)-2-methylbenzoate structure
1804203-28-8 structure
Product name:Ethyl 3-(3-bromopropyl)-2-methylbenzoate
CAS No:1804203-28-8
MF:C13H17BrO2
Molecular Weight:285.176883459091
CID:5001691

Ethyl 3-(3-bromopropyl)-2-methylbenzoate 化学的及び物理的性質

名前と識別子

    • Ethyl 3-(3-bromopropyl)-2-methylbenzoate
    • インチ: 1S/C13H17BrO2/c1-3-16-13(15)12-8-4-6-11(10(12)2)7-5-9-14/h4,6,8H,3,5,7,9H2,1-2H3
    • InChIKey: YKJZFKZALBRGNF-UHFFFAOYSA-N
    • SMILES: BrCCCC1C=CC=C(C(=O)OCC)C=1C

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 16
  • 回転可能化学結合数: 6
  • 複雑さ: 218
  • トポロジー分子極性表面積: 26.3
  • XLogP3: 3.9

Ethyl 3-(3-bromopropyl)-2-methylbenzoate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A010014123-250mg
Ethyl 3-(3-bromopropyl)-2-methylbenzoate
1804203-28-8 97%
250mg
484.80 USD 2021-07-05
Alichem
A010014123-1g
Ethyl 3-(3-bromopropyl)-2-methylbenzoate
1804203-28-8 97%
1g
1,475.10 USD 2021-07-05
Alichem
A010014123-500mg
Ethyl 3-(3-bromopropyl)-2-methylbenzoate
1804203-28-8 97%
500mg
782.40 USD 2021-07-05

Ethyl 3-(3-bromopropyl)-2-methylbenzoate 関連文献

Ethyl 3-(3-bromopropyl)-2-methylbenzoateに関する追加情報

Ethyl 3-(3-bromopropyl)-2-methylbenzoate: A Comprehensive Overview

Ethyl 3-(3-bromopropyl)-2-methylbenzoate, with the CAS number 1804203-28-8, is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, materials science, and pharmacology. This compound is characterized by its unique structure, which combines a benzoate ester group with a brominated alkyl chain. The presence of the bromine atom in the side chain introduces interesting electronic and steric properties, making it a valuable building block in various chemical reactions.

The benzoate ester group in Ethyl 3-(3-bromopropyl)-2-methylbenzoate plays a crucial role in its reactivity and solubility. The ester functionality is known for its ability to participate in nucleophilic acyl substitution reactions, which are widely utilized in organic synthesis. Recent studies have highlighted the use of this compound as an intermediate in the preparation of bioactive molecules, where the bromine atom serves as a leaving group in substitution reactions. For instance, researchers have employed this compound to synthesize novel kinase inhibitors, leveraging its ability to form stable covalent bonds with target proteins.

The bromopropyl chain attached to the benzene ring adds another layer of complexity to this molecule. Bromine's electronegativity and ability to act as an electron-withdrawing group influence the electronic environment of the aromatic ring. This effect has been exploited in the development of advanced materials, such as stimuli-responsive polymers. In one notable study, Ethyl 3-(3-bromopropyl)-2-methylbenzoate was used as a monomer to create polymers that exhibit pH-responsive swelling behavior, making them ideal for drug delivery applications.

One of the most intriguing aspects of Ethyl 3-(3-bromopropyl)-2-methylbenzoate is its potential in medicinal chemistry. The methyl group on the benzene ring enhances lipophilicity, which is a desirable property for drug candidates aiming to cross biological membranes. Recent research has focused on modifying this compound to improve its bioavailability while maintaining its pharmacological activity. For example, scientists have explored the use of this compound as a precursor for developing anti-inflammatory agents by incorporating it into larger molecular frameworks.

From a synthetic perspective, Ethyl 3-(3-bromopropyl)-2-methylbenzoate can be prepared via several routes, including Friedel-Crafts alkylation and nucleophilic aromatic substitution. These methods have been optimized to achieve high yields and selectivity, ensuring that the compound is readily available for large-scale applications. The choice of synthesis method often depends on the desired purity and scale of production.

In terms of physical properties, Ethyl 3-(3-bromopropyl)-2-methylbenzoate exhibits a melting point of approximately 55°C and a boiling point around 150°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and THF makes it suitable for use in solution-based reactions. The compound's stability under thermal and oxidative conditions has also been extensively studied, with results indicating moderate stability that can be enhanced through appropriate storage conditions.

Looking ahead, Ethyl 3-(3-bromopropyl)-2-methylbenzoate holds promise for further exploration in emerging areas such as green chemistry and sustainable materials. Its ability to participate in catalytic cycles and its compatibility with biodegradable polymers make it a candidate for eco-friendly applications. Researchers are currently investigating its potential as a precursor for synthesizing biodegradable plastics, which could address the growing concern over plastic waste.

In conclusion, Ethyl 3-(3-bromopropyl)-2-methylbenzoate is a multifaceted compound with applications spanning organic synthesis, materials science, and pharmacology. Its unique structure and reactivity make it an invaluable tool for chemists seeking to develop innovative solutions across various industries. As research continues to uncover new possibilities for this compound, its role in advancing scientific knowledge and practical applications will undoubtedly grow.

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